6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE
Overview
Description
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine derivatives. Common synthetic routes may involve:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA to disrupt their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Methylquinoline: A methylated derivative with similar properties.
Piperidine: A simpler piperidine derivative.
Uniqueness
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-7-10-25(11-8-15)22(26)19-13-21(17-4-3-9-23-14-17)24-20-6-5-16(2)12-18(19)20/h3-6,9,12-15H,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRUNJIZRGQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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